molecular formula C20H24O5 B4969270 4-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde

4-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde

Cat. No.: B4969270
M. Wt: 344.4 g/mol
InChI Key: GWNHRVHDIPFFNP-UHFFFAOYSA-N
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Description

4-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple ether linkages and a methoxybenzaldehyde moiety, which contribute to its distinct chemical behavior.

Properties

IUPAC Name

4-[2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O5/c1-15-4-5-16(2)19(12-15)25-11-9-23-8-10-24-18-7-6-17(14-21)13-20(18)22-3/h4-7,12-14H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNHRVHDIPFFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCOCCOC2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde typically involves multi-step organic reactions. The synthetic route often starts with the preparation of 2,5-dimethylphenol, which is then subjected to etherification reactions to introduce the ethoxy groups. The final step involves the formylation of the methoxybenzene ring to obtain the desired aldehyde. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, catalysts, and solvents, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

4-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenoxy and ethoxy groups can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.

Comparison with Similar Compounds

Similar compounds to 4-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde include other phenoxyethoxy derivatives and methoxybenzaldehyde derivatives. What sets this compound apart is the combination of multiple ether linkages and the methoxybenzaldehyde moiety, which confer unique chemical properties and potential applications. Some similar compounds include:

  • 4-[2-(2,5-Dimethylphenoxy)ethoxy]benzaldehyde
  • 4-[2-(2,5-Dimethylphenoxy)ethoxy]-3-methoxybenzoic acid
  • 4-[2-(2,5-Dimethylphenoxy)ethoxy]-3-methoxybenzyl alcohol

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